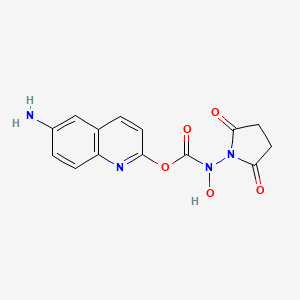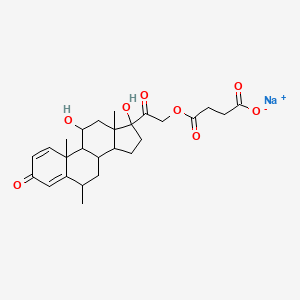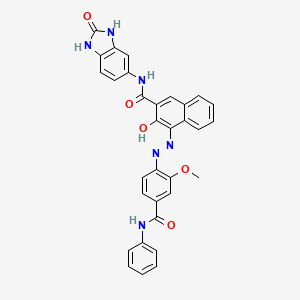
6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate is a fluorogenic, amine labeling dye that is not fluorescent itself but covalently reacts with secondary amines to form a fluorescently labeled product . It has a fluorescence excitation wavelength of 250 nm (UV-C) and an emission wavelength of 395 nm (deep violet, near UV) .
Vorbereitungsmethoden
The synthesis of 6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate involves the reaction of 6-aminoquinoline with N-hydroxysuccinimide and a carbamoylating agent . The reaction conditions typically include the use of an organic solvent such as dimethylformamide (DMF) and a base like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate primarily undergoes substitution reactions where it reacts with secondary amines to form fluorescently labeled products . Common reagents used in these reactions include secondary amines and organic solvents like DMF . The major product formed from these reactions is the fluorescently labeled amine derivative .
Wissenschaftliche Forschungsanwendungen
6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate is widely used in scientific research for the derivatization of amino acids . It enhances UV detection of amino acids and provides a fluorescent derivative for further enhanced detection . This compound is used in high-performance liquid chromatography (HPLC) for the analysis of hydrolysate amino acids . It is also used in mass spectrometry (MS) detection, where it increases the amino acid masses and produces positively charged species, facilitating their detection .
Wirkmechanismus
The mechanism of action of 6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate involves the covalent reaction with secondary amines to form a fluorescently labeled product . The aminoquinolyl group acts as a fluorophore, allowing for sensitive detection through fluorescence . This reaction increases the mass of the amino acids and produces positively charged species, which are easily detected in mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate is similar to other fluorogenic reagents like fluorescamine and 3-(2-furoyl)quinoline-2-carboxaldehyde . it is unique in its ability to form stable, fluorescently labeled products with secondary amines . This compound provides enhanced UV and fluorescence detection compared to other similar compounds .
Eigenschaften
Molekularformel |
C14H12N4O5 |
|---|---|
Molekulargewicht |
316.27 g/mol |
IUPAC-Name |
(6-aminoquinolin-2-yl) N-(2,5-dioxopyrrolidin-1-yl)-N-hydroxycarbamate |
InChI |
InChI=1S/C14H12N4O5/c15-9-2-3-10-8(7-9)1-4-11(16-10)23-14(21)18(22)17-12(19)5-6-13(17)20/h1-4,7,22H,5-6,15H2 |
InChI-Schlüssel |
MEYZIGGCNFHINA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)N(C(=O)OC2=NC3=C(C=C2)C=C(C=C3)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13400193.png)


![4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B13400212.png)

![(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13400233.png)



![(2S,4R)-4-({[1,1'-biphenyl]-4-yl}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400258.png)
![N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide](/img/structure/B13400265.png)
![[4-Acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13400268.png)

